molecular formula C32H31ClN4O5 B601995 AC-D-2-Nal-D-4-clphe-D-3-pal CAS No. 129225-22-5

AC-D-2-Nal-D-4-clphe-D-3-pal

Cat. No.: B601995
CAS No.: 129225-22-5
M. Wt: 587.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of AC-D-2-Nal-D-4-clphe-D-3-pal involves multiple steps, including the coupling of protected amino acids and subsequent deprotection. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support .

Chemical Reactions Analysis

AC-D-2-Nal-D-4-clphe-D-3-pal can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Scientific Research Applications

AC-D-2-Nal-D-4-clphe-D-3-pal has several scientific research applications:

    Chemistry: It is used as a reference standard or impurity marker in the analysis of Ganirelix Acetate.

    Biology: The compound can be used in studies related to peptide synthesis and structure-activity relationships.

    Medicine: As an impurity of Ganirelix Acetate, it is relevant in the quality control and pharmacokinetic studies of the drug.

    Industry: It is utilized in the development and manufacturing of peptide-based pharmaceuticals

Mechanism of Action

The mechanism of action of AC-D-2-Nal-D-4-clphe-D-3-pal is not well-documented, as it is primarily an impurity of Ganirelix Acetate. Ganirelix Acetate functions by competitively binding to gonadotropin-releasing hormone (GnRH) receptors, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism is crucial in controlling ovulation and is used in assisted reproductive technologies .

Comparison with Similar Compounds

AC-D-2-Nal-D-4-clphe-D-3-pal can be compared with other peptide impurities and analogs of Ganirelix Acetate:

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)/t27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELARIGGXWXYRN-MPFGFTFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AC-D-2-Nal-D-4-clphe-D-3-pal
Reactant of Route 2
Reactant of Route 2
AC-D-2-Nal-D-4-clphe-D-3-pal
Reactant of Route 3
Reactant of Route 3
AC-D-2-Nal-D-4-clphe-D-3-pal
Reactant of Route 4
AC-D-2-Nal-D-4-clphe-D-3-pal
Reactant of Route 5
AC-D-2-Nal-D-4-clphe-D-3-pal
Reactant of Route 6
Reactant of Route 6
AC-D-2-Nal-D-4-clphe-D-3-pal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.